Fabianine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6871-51-8 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
2-[(5S,8R)-2,5-dimethyl-5,6,7,8-tetrahydroquinolin-8-yl]propan-2-ol |
InChI |
InChI=1S/C14H21NO/c1-9-5-8-12(14(3,4)16)13-11(9)7-6-10(2)15-13/h6-7,9,12,16H,5,8H2,1-4H3/t9-,12+/m0/s1 |
InChI Key |
ZKWQRKACMGTYMH-JOYOIKCWSA-N |
SMILES |
CC1CCC(C2=C1C=CC(=N2)C)C(C)(C)O |
Isomeric SMILES |
C[C@H]1CC[C@H](C2=C1C=CC(=N2)C)C(C)(C)O |
Canonical SMILES |
CC1CCC(C2=C1C=CC(=N2)C)C(C)(C)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications
Retrosynthetic Analysis of the Fabianine Scaffold
Retrosynthetic analysis is a crucial step in planning the synthesis of complex molecules. It involves working backward from the target molecule to simpler, readily available starting materials by breaking strategic bonds youtube.comyoutube.com. For the this compound scaffold, a retrosynthetic approach would likely consider disconnections that simplify the tetracyclic quinolizidine (B1214090) system and introduce the characteristic substituents with the correct stereochemistry.
Considering the quinolizidine core, potential disconnections might involve breaking C-N bonds to open one or both rings, or C-C bonds to simplify the carbocyclic portions. Given that quinolizidine alkaloids are often biosynthesized from lysine (B10760008) via intermediates like cadaverine (B124047) and -piperideine, synthetic strategies might aim to mimic these biosynthetic steps or utilize reactions that form similar cyclic amine structures mdpi.comnih.govfrontiersin.org. For instance, disconnections that lead back to a piperidine (B6355638) or a precursor capable of undergoing intramolecular cyclization to form the quinolizidine system could be explored. The methyl and hydroxyl groups would be introduced at appropriate stages, potentially utilizing stereoselective reactions to control their relative and absolute configurations.
Total Synthesis Approaches to this compound
The total synthesis of this compound has been pursued by various research groups, contributing to the understanding of synthetic methodology for complex alkaloid structures.
Pioneering Synthetic Routes
Early synthetic efforts towards this compound focused on establishing feasible pathways to construct the core quinolizidine framework and incorporate the necessary functional groups. One reported approach involved the application of a Diels-Alder reaction of a 1,2,3-triazine (B1214393) with an enamine as a key step to build the cyclic system researchgate.net. This method highlights the use of cycloaddition reactions in the construction of heterocyclic scaffolds. Another synthesis of this compound was described, noting that the product obtained was a mixture of diastereomers, suggesting challenges in controlling stereochemistry in earlier routes .
Evolution of Synthetic Strategies and Methodologies
Over time, synthetic strategies for this compound and related quinolizidine alkaloids have evolved, incorporating more efficient and selective transformations. Modern approaches often utilize tandem reactions, organocatalysis, metal catalysis, and chiral auxiliaries to improve yields and control stereochemistry rsc.orgmdpi.comrsc.org. The development of new methodologies for the construction of cyclic amines and the introduction of substituents has been crucial in advancing this compound synthesis. For example, strategies involving intramolecular cyclizations, reductive amination, or conjugate additions have been explored in the synthesis of quinolizidine systems youtube.comyoutube.comyoutube.com.
Key Stereoselective and Regioselective Transformations
Achieving the correct stereochemistry at the chiral centers (C5 and C8 in the quinolizidine numbering, and the hydroxyl-bearing carbon in the isopropyl group) and controlling the regioselectivity of reactions are critical for the synthesis of natural this compound, which possesses specific (5S,8R) configuration nih.gov. Stereoselective transformations, such as asymmetric hydrogenations, chiral auxiliary-mediated reactions, or diastereoselective cyclizations, are employed to install the stereocenters with the desired configuration mdpi.combeilstein-journals.orgnih.gov. Regioselective reactions are necessary to ensure that functionalization occurs at the correct positions on the quinoline (B57606) or quinolizidine ring system mdpi.comrsc.orgmdpi.comrsc.orgnih.gov. For instance, the regioselective introduction of the isopropyl alcohol moiety at the C8 position and the methyl groups at C2 and C5 are key challenges addressed through careful design of synthetic routes and reaction conditions.
Synthesis of this compound Derivatives and Analogues
The synthesis of derivatives and analogues of this compound is important for exploring the relationship between structure and biological activity, although specific biological activity is outside the scope of this article. Modifications to the this compound structure can involve alterations to the quinolizidine core, the position or nature of substituents, or the stereochemistry.
Modifications of the Quinolizidine System
Modifications to the quinolizidine system of this compound can involve changes to the ring sizes, the degree of saturation, or the introduction of additional heteroatoms. The quinolizidine scaffold itself is a common structural motif in various alkaloids, and synthetic methods developed for this class of compounds can be applied to this compound derivatives nih.govnih.gov. For this compound specifically, modifications could include altering the position of the nitrogen atom, changing the substitution pattern on the rings, or introducing unsaturation. The synthesis of such derivatives requires tailored synthetic strategies that can selectively modify the quinolizidine core while preserving or introducing other functional groups.
Derivatization of Peripheral Functional Groups
Chemical modification through derivatization of functional groups is a common strategy in chemistry to alter the properties of a compound, facilitate analysis, or prepare analogues. This compound contains a tertiary alcohol and a tetrahydroquinoline nitrogen, which represent potential sites for chemical modification.
While specific detailed studies on the extensive derivatization of this compound's peripheral functional groups are not extensively detailed in the provided search results, general methods for derivatizing functional groups present in similar molecules or for analytical purposes can be considered. For instance, the tertiary alcohol could potentially undergo reactions such as esterification or etherification under appropriate conditions. The nitrogen atom in the tetrahydroquinoline ring could be a site for alkylation or acylation.
In one reported experiment involving this compound, treatment with thionyl chloride in pyridine (B92270) was performed. This reaction is a method for converting alcohols to alkyl chlorides, suggesting the tertiary alcohol group was targeted in this instance.
Derivatization is frequently employed to enhance the detectability or separability of compounds in analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). For example, derivatization can be used to make non-volatile or thermo-labile compounds amenable to GC analysis or to introduce chromophores or fluorophores for UV or fluorescence detection in HPLC. Methods for derivatizing amines, which share a nitrogen functionality with this compound's tetrahydroquinoline ring, include acylation, silylation, and carbamate (B1207046) formation using various reagents.
Preparation of Isotopic Labelled this compound Analogues
Isotopic labeling involves replacing one or more atoms in a molecule with an isotope of that element, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). This technique is invaluable for tracing metabolic pathways, studying reaction mechanisms, and for use as internal standards in quantitative analysis, particularly with mass spectrometry.
The preparation of isotopically labeled compounds can be achieved through chemical synthesis or biosynthesis. Chemical synthesis methods involve introducing isotopes using specific reactions, such as hydrogenation or dehalogenation with deuterated reagents. Biosynthetic approaches involve feeding isotopically labeled precursors to organisms that produce the target compound.
While direct protocols for the isotopic labeling of this compound analogues are not explicitly detailed in the search results, general strategies for labeling compounds with similar functional groups or structural features can be applied. For instance, deuterium labeling can be achieved through H-D exchange reactions, sometimes facilitated by catalysts. Carbon-13 labeling often involves using ¹³C-enriched precursors in synthetic schemes. Nitrogen-15 labeling can be accomplished by incorporating ¹⁵N-labeled nitrogen sources into the synthesis or biological production of the compound.
Studies on other tetrahydroquinoline alkaloids and related nitrogen-containing compounds have utilized isotopic labeling to investigate reaction pathways and metabolic fates. The presence of a nitrogen atom in the tetrahydroquinoline ring of this compound suggests that ¹⁵N labeling could be a relevant strategy for studies involving its metabolism or fate in biological systems. Similarly, the carbon skeleton could be labeled with ¹³C, and hydrogen atoms could be replaced with deuterium.
The successful preparation of isotopically labeled this compound analogues would require tailored synthetic routes or optimized biological production methods utilizing appropriate isotopically enriched starting materials. The specific site(s) of isotopic incorporation would depend on the research objective.
Biosynthetic Pathways and Elucidation
Proposed Biosynthetic Routes from Precursors
Research suggests that Fabianine, a C14H21NO compound, is likely constructed in nature from smaller precursor molecules. A prominent proposal posits that this compound's structure is derived from the assembly of two isoprene (B109036) units and a C4N unit fishersci.se. Isoprene units (C5) are fundamental building blocks in the biosynthesis of terpenoids, a large and diverse class of natural products. The C4N unit is hypothesized to originate from acetoacetate (B1235776) or a related derivative fishersci.se. Acetoacetate is an intermediate in fatty acid metabolism and ketogenesis.
This proposed route aligns this compound's biosynthesis with mixed biosynthetic origins, combining elements of both terpenoid and alkaloid pathways. The incorporation of isoprene units would typically proceed via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, which generate the activated isoprene precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The fusion of these units and the nitrogen-containing fragment derived from acetoacetate would then lead to the formation of the this compound scaffold.
A simplified representation of the proposed precursor incorporation is shown below:
| Precursor | Type | Proposed Contribution |
| Isoprene units (2) | Terpenoid | C10 skeleton |
| C4N unit | Acetoacetate-derived | C4N fragment |
Identification of Key Enzymatic Steps and Intermediates
Specific enzymatic steps and intermediates directly involved in the in vivo biosynthesis of this compound have not been extensively detailed in the available literature. However, based on the proposed precursors and general knowledge of alkaloid biosynthesis, several types of enzymatic reactions are likely to be involved. These could include:
Prenylation: Enzymes such as prenyltransferases would be required to attach the isoprene units to a precursor molecule.
Decarboxylation: If acetoacetate is a direct precursor, decarboxylation might occur at some stage.
Transamination or Amination: Enzymes involved in incorporating the nitrogen atom from the C4N unit into the growing alkaloid structure would be crucial.
Cyclization: Ring formation to generate the characteristic pyridine (B92270) and fused rings of this compound would be catalyzed by specific cyclases.
Oxidations and Reductions: Various oxidoreductases would likely be involved in modifying functional groups and establishing the final oxidation state of the molecule.
Methylation: The presence of methyl groups in this compound suggests the involvement of methyltransferase enzymes.
While these enzymatic activities are hypothesized based on the proposed pathway, the specific enzymes and the sequence of these steps in this compound biosynthesis in its natural sources remain areas requiring further investigation.
Genetic and Molecular Basis of this compound Biosynthesis in Natural Sources
This compound has been isolated from natural sources, notably the plant Fabiana imbricata fishersci.sedntb.gov.ua. It has also been reported in Aerva sanguinolenta and Mimela sp. atamankimya.comwikidata.org. The biosynthesis of secondary metabolites in plants and other organisms is controlled by genes that encode the necessary enzymes. Therefore, the genetic basis of this compound biosynthesis lies within the genome of these producing organisms.
Identifying the specific genes responsible for encoding the enzymes in the this compound biosynthetic pathway would involve genomic and transcriptomic studies of Fabiana imbricata and other this compound-producing species. Such studies would aim to identify gene clusters or individual genes correlated with this compound production. Techniques like gene knockout or overexpression could then be used to confirm the function of candidate genes in the pathway. As of the currently available information, detailed genetic studies specifically focused on the molecular basis of this compound biosynthesis have not been prominently reported.
Environmental factors can influence plant metabolism and the production of secondary metabolites, including phytochemicals dovepress.com. Variations in soil composition, temperature, and rainfall can affect plant growth and metabolic pathways, potentially impacting the levels of compounds like this compound dovepress.com.
Chemoenzymatic and Biocatalytic Approaches in Biosynthesis Research
Chemoenzymatic synthesis and biocatalysis offer powerful tools for both studying biosynthetic pathways and potentially producing complex molecules like alkaloids. Chemoenzymatic approaches combine traditional chemical synthesis steps with enzymatic reactions, leveraging the high specificity and efficiency of enzymes nih.gov. Biocatalysis, specifically, utilizes enzymes or whole cells to catalyze chemical transformations nih.govmetabolomicsworkbench.org.
While a total chemical synthesis of this compound has been reported, and a synthesis route to a this compound precursor involving chemical steps has been described, the application of chemoenzymatic or biocatalytic methods specifically for the de novo synthesis or pathway elucidation of this compound is not widely documented in the provided search results.
However, research in the broader field of alkaloid synthesis has increasingly incorporated biocatalytic steps to achieve challenging transformations with high selectivity metabolomicsworkbench.org. For instance, amine oxidases and imine-reducing enzymes have been explored for their utility in synthesizing chiral amines, which are common structural elements in alkaloids nih.govmetabolomicsworkbench.org. The principles and techniques developed in these areas could potentially be applied to study or synthesize this compound and its intermediates.
The use of biocatalysis in natural product synthesis, including polyketides and other complex molecules, highlights its potential for creating diverse chemical structures and overcoming limitations of purely chemical routes . Understanding the natural biosynthetic pathway of this compound would be crucial for designing effective chemoenzymatic or biocatalytic routes for its sustainable production or for generating structural analogs.
Chemical Reactivity and Mechanistic Studies
Reactivity of the Nitrogen Heterocycle
The nitrogen atom within the tetrahydroquinoline ring is a key reactive center in Fabianine. As a tertiary amine embedded in a cyclic structure, its basicity and nucleophilicity dictate its participation in various reactions. Nitrogen-containing heterocycles, in general, exhibit diverse reactivity, including electrophilic and nucleophilic substitutions, N-alkylation, and reactions involving organometallic reagents pageplace.dersc.org. The reactivity of the nitrogen in this compound is expected to be influenced by the surrounding ring structure and substituents. For instance, the presence of the methyl groups and the fused ring system can impact the steric and electronic environment around the nitrogen, affecting its basic properties and reactivity towards electrophiles. While specific detailed studies solely focused on the nitrogen heterocycle reactivity of this compound are limited in the provided search results, the general principles of tetrahydroquinoline chemistry apply. Tetrahydroquinolines can undergo reactions typical of cyclic tertiary amines, such as protonation, quaternization with alkyl halides, and participation in reactions requiring a basic nitrogen center pageplace.de. The pK value of this compound (5.25 in 50% ethanol) indicates its basic character cdnsciencepub.com.
Transformations Involving Carbonyl and Hydroxyl Functionalities
This compound possesses a tertiary hydroxyl group. Alcohols, particularly tertiary ones, undergo various transformations, including oxidation, esterification, and reactions involving the generation of a leaving group nih.gov. The hydroxyl group in this compound can participate in reactions typical of alcohols, such as dehydration to form alkenes, or reactions with activating agents to facilitate nucleophilic substitution or elimination. The search results mention the synthesis of this compound involving steps that likely manipulate hydroxyl or carbonyl precursors. For example, one synthetic route involved the application of a Diels-Alder reaction of 1,2,3-triazine (B1214393) with an enamine, followed by steps that would lead to the formation of the alcohol and the tetrahydroquinoline ring researchgate.netresearchgate.netnih.gov. Another mentioned synthesis involves α-hydroxylation and Wittig olefination, indicating transformations involving alcohol and potentially carbonyl functionalities in synthetic pathways towards this compound google.comgoogle.com. While direct reactions of the isolated this compound's hydroxyl group are not extensively detailed in the provided snippets, the presence of this functional group implies potential reactivity under appropriate conditions, such as reactions with acylating agents or oxidizing agents (though tertiary alcohols are generally resistant to oxidation).
Ring-Opening and Rearrangement Reactions
Ring-opening and rearrangement reactions are significant in the chemistry of cyclic compounds, including nitrogen heterocycles. While the core tetrahydroquinoline ring of this compound is relatively stable due to its aromatic (when fully unsaturated) and saturated cyclic nature, reactions leading to ring opening or skeletal rearrangements are possible under specific conditions. The synthesis of this compound itself has been reported to involve a Diels-Alder reaction and subsequent transformations researchgate.netresearchgate.netnih.gov. Rearrangement reactions, often involving carbocation intermediates, can occur in systems with suitable leaving groups or under acidic conditions masterorganicchemistry.compurechemistry.org. The base-catalyzed fission of this compound into acetone (B3395972) and 2,5-dimethyl-5,6,7,8-tetrahydroquinoline has been reported, which can be viewed as a retro-aldol-type reaction or fragmentation, effectively resulting in the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group and connected to the cyclic system cdnsciencepub.com. This specific reaction provides a clear example of a transformation that breaks the carbon skeleton of this compound.
| Reactant | Reagent(s) | Product(s) | Conditions | Reference |
| This compound | Potassium hydroxide | Acetone, 2,5-dimethyl-5,6,7,8-tetrahydroquinoline | Heated in ethylene (B1197577) glycol, slow stream of N₂ | cdnsciencepub.com |
Ring-opening reactions of other nitrogen heterocycles, such as aziridines and five-membered nitrogen-containing heterocycles, are well-documented and often involve nucleophilic attack or acid-catalyzed cleavage bioorg.orgfrontiersin.orgsioc-journal.cnmdpi.comnih.gov. While these examples are not directly about this compound, they illustrate the principles of ring strain and activation that can lead to ring opening in cyclic amines. The tetrahydroquinoline ring in this compound is less strained than smaller heterocycles, but specific conditions or activation might induce ring-opening pathways.
Advanced Spectroscopic Characterization for Structural Elucidation
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental tool in organic chemistry for structure elucidation, providing detailed information about the carbon-hydrogen framework and the electronic environment of atoms. High-field NMR spectrometers offer improved resolution and sensitivity, which are essential for analyzing complex molecules like alkaloids.
One-Dimensional NMR (¹H, ¹³C, ¹⁵N)
One-dimensional NMR experiments, such as ¹H and ¹³C NMR, are typically the first step in structural analysis. The ¹H NMR spectrum provides information on the different types of hydrogen atoms, their chemical environments (chemical shifts), and their neighboring hydrogen atoms (splitting patterns). The integration of the signals indicates the relative number of hydrogen atoms in each environment. The ¹³C NMR spectrum reveals the different types of carbon atoms and their chemical environments. ¹⁵N NMR can provide information about nitrogen atoms, which is relevant for alkaloids like Fabianine, although specific ¹⁵N data for this compound were not detailed in the search results.
Early studies on this compound utilized 60 Mc (MHz) NMR instruments, providing valuable initial insights into the molecule's structure cdnsciencepub.com. The ¹H NMR spectrum of this compound in CCl₄ showed signals consistent with the proposed structure, including aromatic protons and methyl groups cdnsciencepub.com.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY, ROESY)
Two-dimensional NMR techniques provide correlations between different nuclei, offering more comprehensive structural information.
COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other through bonds, helping to establish the connectivity of adjacent protons and spin systems.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached, assigning proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, providing information about longer-range connectivity and helping to piece together the carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveal through-space correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. These experiments are crucial for determining the relative stereochemistry and conformation of a molecule.
While the initial studies on this compound utilized 1D NMR, modern structure elucidation protocols for complex natural products routinely employ these 2D NMR techniques to fully define the molecular architecture hyphadiscovery.commdpi.com. The detailed application of these specific 2D NMR experiments to this compound was not explicitly described in the provided search results, but their general importance in alkaloid structure elucidation is well-established hyphadiscovery.commdpi.com.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides the accurate mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its elemental composition miamioh.edubiorxiv.org. This is essential for confirming the molecular formula. For this compound, HRMS analysis has confirmed its molecular formula as C₁₄H₂₁NO, with a protonated molecule [(M+H)⁺] observed at m/z 220.1686 (calculated 220.1679) mdpi.com.
Fragmentation pathway analysis, often performed using tandem mass spectrometry (MS/MS), involves fragmenting the parent ion and analyzing the m/z values of the resulting fragment ions miamioh.edubiorxiv.orgmdpi.com. The fragmentation pattern provides insights into the molecule's structure by revealing characteristic neutral losses and fragment ions corresponding to specific substructures miamioh.edumdpi.com. For this compound, observed fragment ions at m/z 202.1553, 176.1430, 161.1313, and 146.0939 have been reported mdpi.com. These fragmentation events can be rationalized based on the proposed structure of this compound, involving losses of small molecules like water (H₂O) or neutral fragments from the tetrahydroquinoline and propan-2-ol moieties mdpi.comresearchgate.netnih.gov.
An interactive table showing the HRMS data for this compound:
| Ion | m/z (Observed) | m/z (Calculated) | Formula |
| [M+H]⁺ | 220.1686 | 220.1679 | C₁₄H₂₂NO |
| Fragment 1 | 202.1553 | - | - |
| Fragment 2 | 176.1430 | - | - |
| Fragment 3 | 161.1313 | - | - |
| Fragment 4 | 146.0939 | - | - |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Fingerprinting
IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic transitions within a molecule youtube.comuu.nldrawellanalytical.com.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of its chemical bonds drawellanalytical.com. The resulting spectrum shows absorption bands at specific wavenumbers, characteristic of different functional groups present drawellanalytical.com. The IR spectrum of this compound (liquid film) showed the presence of a hydroxyl group, indicated by a band around 3280 cm⁻¹, and bands at 1577 cm⁻¹ and 1596 cm⁻¹ resembling those of a pyridine (B92270) ring cdnsciencepub.com.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light, which causes electronic transitions within the molecule uu.nldrawellanalytical.commsu.edu. This technique is particularly useful for detecting conjugated systems, such as double bonds or aromatic rings msu.edu. The UV absorption maxima of this compound confirmed the presence of a pyridine ring, with characteristic absorption patterns cdnsciencepub.com.
An interactive table summarizing key spectroscopic data for this compound:
| Technique | Data Type | Key Observations |
| IR | Absorption Bands | ~3280 cm⁻¹ (O-H stretch), 1577 cm⁻¹, 1596 cm⁻¹ (Pyridine ring) cdnsciencepub.com |
| UV-Vis | Absorption Maxima | Characteristic pattern confirming pyridine ring cdnsciencepub.com |
| HRMS | [M+H]⁺ m/z | 220.1686 (C₁₄H₂₁NO) mdpi.com |
| HRMS | Fragment Ions | 202.1553, 176.1430, 161.1313, 146.0939 mdpi.com |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique that can provide a definitive three-dimensional structure of a molecule in the crystalline state, including the precise positions of atoms and bond lengths and angles wikipedia.orglibretexts.orgutah.edu. This method requires obtaining high-quality single crystals of the compound wikipedia.orgutah.edu. By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, the electron density can be mapped, and the molecular structure can be determined wikipedia.orglibretexts.org.
While X-ray crystallography offers the most unambiguous structural information, obtaining suitable crystals of organic molecules, especially natural products, can be challenging. Although this compound has been converted to its crystalline picrate (B76445) for purification cdnsciencepub.com, readily available crystallographic data for either this compound or its picrate were not found in the consulted sources. Therefore, while X-ray crystallography is a standard technique for solid-state structure determination, its specific application to this compound was not detailed in the search results.
Computational and Theoretical Chemical Investigations
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, often based on methods like Density Functional Theory (DFT), are used to determine the electronic structure, energy levels, and stability of molecules unipd.itaspbs.comarxiv.org. These calculations can provide insights into molecular geometry, charge distribution, and reactivity unipd.it. While PubChem lists computed properties for Fabianine, such as molecular weight (219.32 g/mol ) and XLogP3 (2.5) nih.gov, detailed ab initio or DFT studies specifically on this compound's electronic structure and energetics were not prominently found in the search results. General quantum chemical calculations are applied to various systems to understand their properties nih.govunige.ch.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time ebsco.commdpi.com. This technique is valuable for studying the conformational flexibility of molecules, their interactions with solvents or other molecules, and their dynamic behavior ebsco.comnih.gov. MD simulations are widely used in various scientific disciplines, including chemical physics and biophysics mdpi.com. They can provide detailed insights into the behavior of complex systems, such as the stability of molecular complexes mdpi.com. Although MD simulations are a powerful tool for conformational analysis ebsco.com, specific studies detailing the conformational landscape or dynamic behavior of this compound using MD simulations were not identified in the provided search results.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods, particularly DFT, are frequently used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (e.g., IR and Raman) nih.govajol.info. These predicted spectra can aid in the identification and characterization of compounds by comparing them with experimental data nih.govdtic.mil. The Gauge-Including Atomic Orbitals (GIAO) method is commonly employed for calculating NMR chemical shifts nih.govajol.info. While computational prediction of spectroscopic properties is a standard practice in chemistry unige.chfaccts.de, specific research detailing the predicted NMR chemical shifts or vibrational frequencies for this compound based on theoretical calculations was not found in the search results.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions by identifying transition states and calculating activation energies smu.eduscispace.com. Methods like the intrinsic reaction coordinate (IRC) can map the reaction path between stationary points on the potential energy surface smu.edu. Computational studies can provide detailed insights into the electronic and geometrical changes that occur during a reaction smu.edursc.org. While computational methods are applied to study various reaction mechanisms nih.govresearchgate.net, specific computational studies focused on elucidating reaction mechanisms involving this compound were not present in the search results.
In Silico Screening and Rational Design of this compound-Based Chemical Probes
In silico screening and rational design utilize computational techniques to identify and design molecules with desired properties or activities mdpi.comnih.gov. Virtual screening, often involving molecular docking, is used to predict the binding affinity of compounds to target proteins mdpi.comnih.gov. This approach can accelerate the drug discovery process by screening large libraries of compounds computationally mdpi.comarxiv.org. Rational design principles are applied to modify molecular structures to enhance their activity or specificity nih.govplos.org. Although in silico methods are widely used for screening and design researchgate.netresearchgate.net, specific instances of in silico screening or rational design efforts focused on this compound or developing this compound-based chemical probes were not found in the provided search results.
Advanced Analytical Method Development and Validation
Chromatographic Techniques for Isolation, Purification, and Analysis
Chromatography plays a crucial role in separating Fabianine from complex matrices found in plant extracts. Various chromatographic methods are employed depending on the specific requirements of the analysis, such as the complexity of the sample and the desired purity.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a widely used technique for the separation and analysis of non-volatile or semi-volatile compounds like alkaloids. While specific detailed HPLC method development protocols solely for this compound are not extensively detailed in the provided search results, general principles of HPLC method development are applicable. This typically involves optimizing parameters such as the stationary phase (e.g., C18 columns are common for reversed-phase HPLC), mobile phase composition (e.g., mixtures of water or buffer with organic solvents like methanol (B129727) or acetonitrile), flow rate, column temperature, and detection wavelength. nih.govglobalresearchonline.netejgm.co.uk The goal is to achieve adequate separation of this compound from other co-eluting compounds in the extract, ensuring good peak shape and resolution. Method validation, according to guidelines like those from the International Conference on Harmonisation (ICH), is essential to confirm the method's suitability for its intended purpose, assessing parameters such as linearity, accuracy, precision, detection limit (LOD), and quantification limit (LOQ). nih.govglobalresearchonline.netejgm.co.uknih.govjournaljpri.com
Gas Chromatography (GC) Applications
Gas chromatography is suitable for the analysis of volatile or semi-volatile compounds that can be vaporized without decomposition. While this compound is an alkaloid, its suitability for GC analysis depends on its volatility. GC is often coupled with mass spectrometry (GC-MS) for the analysis of plant extracts, allowing for the identification of various components, including alkaloids. researchgate.netresearchgate.netbiomedpharmajournal.orgnih.govbiomedpharmajournal.orgresearchgate.netresearchgate.net Studies investigating the chemical profiles of plants containing this compound have utilized GC-MS to identify various compounds present in the extracts. researchgate.netresearchgate.net
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, such as carbon dioxide, as the mobile phase. SFC offers advantages for the separation of chiral compounds and can be complementary to HPLC and GC. No specific information regarding the application of SFC specifically for this compound analysis was found in the provided search results.
Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)
Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for the comprehensive analysis of complex samples containing this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and characterization of this compound in plant extracts. jeb.co.innih.govresearchgate.netresearchgate.netmdpi.comnanobioletters.comijarbs.comnih.govbioxpedia.comfrontiersin.org LC-MS provides information on the molecular weight of this compound and can offer structural insights through fragmentation patterns obtained from tandem mass spectrometry (LC-MS/MS). nih.govmdpi.comnih.govbioxpedia.comfrontiersin.orgresearchgate.netresearchgate.net Studies have reported the detection of this compound using LC-MS, often as part of a broader phytochemical analysis of plant extracts. jeb.co.innih.govresearchgate.netmdpi.com For instance, this compound has been detected in the methanol extract of Phaseolus vulgaris using High-Resolution LC-MS (HR-LC-MS). researchgate.netijarbs.com LC-MS/MS has been utilized for the analysis of small molecules and can be applied to the quantification of compounds like this compound. bioxpedia.comresearchgate.net
Capillary Electrophoresis (CE) for Separation and Quantification
Capillary Electrophoresis (CE) is an analytical technique that separates components based on their charge and size in an electric field within a narrow capillary. CE offers high separation efficiency and can be used for the analysis of charged molecules, including alkaloids. theanalyticalscientist.comfluigent.com While CE has been applied to the separation of other alkaloids, such as tropane (B1204802) alkaloids, specific applications of CE solely for the separation and quantification of this compound were not prominently featured in the provided search results. redalyc.orgresearchgate.netresearchgate.net However, CE, particularly when coupled with mass spectrometry (CE-MS), is a valuable technique for the analysis of complex biological samples and could potentially be applied to this compound analysis. theanalyticalscientist.com
Development of Robust Quantification Methods
Developing robust quantification methods for this compound is essential for determining its concentration in various sources. This involves establishing a reliable analytical procedure that provides accurate and reproducible results. Key aspects of method development and validation for quantification include demonstrating linearity over a specific concentration range, assessing accuracy (how close the measured value is to the true value), evaluating precision (the reproducibility of the measurements), and determining the limits of detection (LOD) and quantification (LOQ). nih.govglobalresearchonline.netejgm.co.uknih.govjournaljpri.com
While the provided search results mention the detection and identification of this compound using techniques like LC-MS, detailed data tables specifically focused on the quantification of this compound using validated methods were not extensively available. However, the principles of developing robust quantification methods using techniques like HPLC or LC-MS, as outlined in the search results for other compounds, would be applicable to this compound. nih.govglobalresearchonline.netejgm.co.uknih.govjournaljpri.comnih.govresearchgate.net This would involve preparing calibration standards of known concentrations of this compound, analyzing them using the developed method, and generating a calibration curve to quantify the amount of this compound in unknown samples. Validation parameters such as linearity (often expressed as a correlation coefficient, r²), accuracy (measured through recovery studies), precision (assessed by relative standard deviation, RSD), LOD, and LOQ would be determined to ensure the method's reliability for quantitative analysis. nih.govglobalresearchonline.netejgm.co.uknih.govjournaljpri.comnih.gov
Biochemical Mechanisms and Interactions As Chemical Probes
Investigation of Enzyme Inhibition Mechanisms (e.g., β-Glucuronidase)
Extracts from the aerial parts of Fabiana imbricata have demonstrated enzyme inhibitory activity, notably against β-glucuronidase. researchgate.netfraunhofer.clresearchgate.net β-Glucuronidase is an enzyme found in mammals and widely distributed in gut microbiota, playing a role in the deconjugation of glucuronides. nih.govmdpi.com Inhibition of bacterial β-glucuronidase has emerged as a potential therapeutic strategy to manage drug toxicity, particularly for compounds that are glucuronidated and subsequently deconjugated by gut bacteria, leading to the release of toxic metabolites. nih.govmdpi.com
While the crude extract of Fabiana imbricata showed inhibition of β-glucuronidase with an IC₅₀ of 6.2–10 µg/mL, scopoletin (B1681571) was identified as a main active constituent responsible for this effect, exhibiting non-competitive inhibition with a Kᵢ value of 4 × 10⁻⁵ M. fraunhofer.cl Although this compound is present in Fabiana imbricata, specific detailed research findings solely on this compound's isolated effect and mechanism of β-glucuronidase inhibition were not prominently available in the search results. However, this compound has been listed as a β-glucuronidase inhibitor in some contexts. google.com Further dedicated studies on isolated this compound are needed to fully elucidate its specific mechanism and potency against this enzyme.
Elucidation of Molecular Targets and Binding Interactions
Research into the molecular targets of this compound is ongoing. While some studies on Fabiana imbricata extracts point to effects on enzymes like β-glucuronidase and acetylcholinesterase (AChE) (attributed mainly to scopoletin) researchgate.netfraunhofer.cl, the direct molecular targets and specific binding interactions of isolated this compound require further investigation.
Molecular docking studies are a computational technique used to predict the preferred orientation of a ligand when bound to a protein, providing insights into potential binding interactions and molecular targets. openreview.net Although a study on Cassia auriculata mentioned this compound in the context of in silico docking against pro-inflammatory cytokines (IL-1β, IL-6, and TNF-alpha), the detailed binding interactions and their significance for this compound specifically were not fully elaborated in the provided snippets. nanobioletters.comresearchgate.net Another study involving molecular docking of compounds from Thottea siliquosa against lipoxygenase and cyclooxygenase enzymes listed this compound, but the focus was on other compounds like quercetin. mdpi.comresearchgate.net
Defining the precise molecular targets and understanding the nature of this compound's binding interactions (e.g., hydrogen bonds, Van der Waals forces, ionic interactions) is crucial for understanding its biochemical activity and potential as a chemical probe. nih.gov
Structure-Activity Relationship (SAR) Studies for Mechanistic Insight
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and chemical biology to understand how modifications to a molecule's chemical structure affect its biological activity. wikipedia.orgcollaborativedrug.comnih.gov By analyzing the relationship between chemical structure and activity, researchers can identify the key functional groups and structural features responsible for a compound's interaction with its target. wikipedia.orgcollaborativedrug.com
For this compound, SAR studies would involve synthesizing or obtaining structural analogs of this compound and evaluating their biochemical activities, such as enzyme inhibition or binding affinity to potential targets. Comparing the activities of these analogs with the structure of this compound can provide insights into which parts of the molecule are essential for its activity. While the structure of this compound (C₁₄H₂₁NO) is known nih.govmetabolomicsworkbench.org, detailed SAR studies specifically focused on this compound and its analogs to elucidate mechanistic insights were not extensively found in the search results. safacura.org Such studies are critical for optimizing this compound's activity or developing it as a more specific chemical probe. mdpi.com
Role of this compound as a Biochemical Tool in Research
Based on the reported biological activities of Fabiana imbricata extracts, including enzyme inhibition, this compound holds potential as a biochemical tool in research. researchgate.netfraunhofer.clresearchgate.net Chemical probes are compounds used to perturb biological systems and investigate the function of specific proteins or pathways. caymanchem.com
If this compound is confirmed to be a selective inhibitor of a particular enzyme, such as β-glucuronidase, it could be used in research to:
Study the role of that enzyme in various biological processes.
Investigate metabolic pathways involving glucuronidation and deconjugation.
Explore the impact of gut microbiota on drug metabolism and toxicity.
The use of this compound as a biochemical tool would require further characterization of its specificity, potency, and potential off-target effects. While the current literature suggests potential, dedicated studies are needed to establish this compound's utility as a reliable chemical probe in specific research contexts.
Future Research Directions and Unexplored Avenues in Fabianine Chemistry
Sustainable and Enantioselective Synthesis Strategies
While some synthetic approaches to fabianine have been reported, including one utilizing a Diels-Alder reaction of a 1,2,3-triazine (B1214393) with an enamine, the development of more sustainable and enantioselective synthesis strategies is a critical area for future research. researchgate.netresearchgate.netnih.gov Current methods may involve multiple steps and potentially utilize harsh reagents. Developing catalytic asymmetric syntheses would allow for the production of specific stereoisomers of this compound with high purity, which is crucial for accurately evaluating their individual biological activities. google.com Exploring biocatalytic or organocatalytic approaches could offer more environmentally friendly routes compared to traditional metal-catalyzed or stoichiometric methods.
Detailed Elucidation of Complete Biosynthetic Pathways
The plant Fabiana imbricata is known to produce a variety of compounds, including alkaloids, coumarins, flavonoids, and terpenes. researchgate.net While this compound has been identified as a pyridine (B92270) alkaloid from this plant, the complete biosynthetic pathway leading to its formation has not been fully elucidated. cdnsciencepub.comresearchgate.net Understanding the enzymatic steps involved, the precursor molecules utilized, and the genes encoding the relevant enzymes would provide valuable insights into natural product biosynthesis. nih.gov This knowledge could potentially enable the metabolic engineering of host organisms for sustainable and efficient production of this compound and its analogues. researchgate.netnih.gov Research into the specific enzymes responsible for the tetrahydroquinoline core formation and the addition of the propan-2-ol moiety is particularly warranted.
Discovery and Chemical Synthesis of Novel Naturally Occurring Analogues
Given that Fabiana imbricata produces a range of secondary metabolites, there is potential for the discovery of novel, naturally occurring analogues of this compound. researchgate.net Further phytochemical investigations using advanced separation and spectroscopic techniques (e.g., HR-LCMS) could lead to the isolation and characterization of related compounds with potentially different or enhanced biological activities. researchgate.netijarbs.com Following the discovery of such analogues, their chemical synthesis would be essential to provide sufficient quantities for comprehensive biological evaluation and to enable the synthesis of designed, non-natural derivatives. nih.gov Structure-activity relationship (SAR) studies based on these natural and synthetic analogues could help identify key structural features responsible for specific biological effects.
Advanced Spectroscopic and Computational Approaches for Mechanistic Clarity
Advanced spectroscopic techniques, such as high-field NMR, cryo-electron microscopy, and potentially solid-state NMR, could provide more detailed structural information about this compound and its interactions with biological targets. researchgate.net Techniques like Photo-Affinity Labeling (PAL) could be employed to identify proteins that interact with this compound in complex biological mixtures. mdpi.com Computational chemistry approaches, including molecular docking, molecular dynamics simulations, and quantum mechanical calculations, can complement experimental studies by providing insights into the preferred conformations of this compound, its binding affinity to potential targets, and the mechanisms of reactions involved in its synthesis or degradation. dntb.gov.uananobioletters.comresearchgate.net These in silico methods can help guide the design of new experiments and the interpretation of complex data.
Q & A
Q. What interdisciplinary approaches are recommended to address gaps in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) profile?
- Methodological Answer: Combine microdialysis (for tissue penetration studies) with physiologically based pharmacokinetic (PBPK) modeling. Validate predictions using in situ perfusion assays. For PD endpoints, integrate transcriptomic data (RNA-seq) with phenotypic readouts. Publish model code in open-access repositories .
Data Presentation and Ethical Considerations
- Tables : Include processed data directly relevant to the research question in the main text. Raw datasets (e.g., HPLC chromatograms, NMR spectra) should be archived in supplementary materials with metadata (instrument settings, software versions) .
- Ethics : Disclose conflicts of interest (e.g., funding sources) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
